
Taltobulin intermediate-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taltobulin intermediate-11 is a chemical compound used as an intermediate in the synthesis of Taltobulin. Taltobulin is a potent inhibitor of tubulin, a protein that is essential for the formation of microtubules in cells. By disrupting tubulin polymerization, Taltobulin induces mitotic arrest and apoptosis, making it a valuable component in the preparation of antibody-drug conjugates (ADC) for targeted cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-11 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Taltobulin intermediate-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that favor nucleophilic substitution.
Major Products: The major products formed from these reactions include various analogues of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Taltobulin intermediate-11 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of new tubulin inhibitors.
Biology: The compound is studied for its effects on cell division and its potential to induce apoptosis in cancer cells.
Medicine: this compound is a key intermediate in the synthesis of Taltobulin, which is used in ADCs for targeted cancer therapy.
Industry: The compound is utilized in the production of pharmaceuticals and research chemicals, contributing to the development of new therapeutic agents
Mecanismo De Acción
Taltobulin intermediate-11 exerts its effects by disrupting the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. The compound binds to the vinca domain between the alpha and beta subunits of tubulin, preventing the formation of microtubules and thereby inhibiting cell division .
Comparación Con Compuestos Similares
Hemiasterlin: A natural product with similar antimitotic properties.
Paclitaxel: Another tubulin inhibitor used in cancer therapy.
Vincristine: A well-known tubulin inhibitor with clinical applications.
Uniqueness: Taltobulin intermediate-11 is unique due to its high potency and ability to circumvent P-glycoprotein-mediated resistance, which is a common issue with other tubulin inhibitors. This makes it a valuable component in the development of ADCs and other targeted therapies .
Propiedades
Fórmula molecular |
C17H25NO4 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoate |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(14(19)21-6)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,18,20) |
Clave InChI |
YIZNGYBBIZTTAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


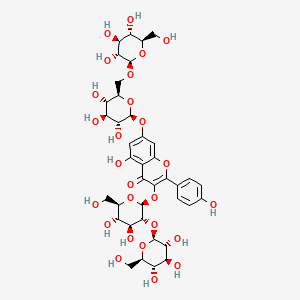
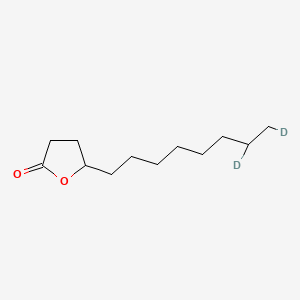
![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
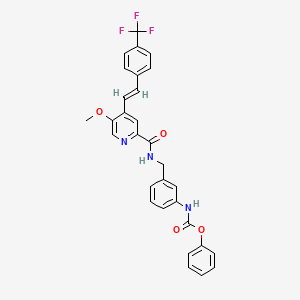
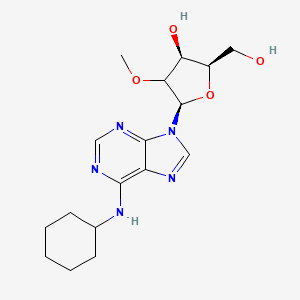
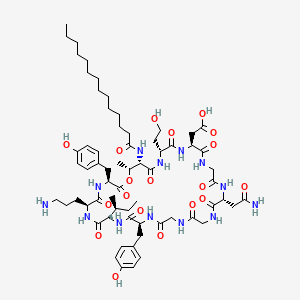
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)



![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
